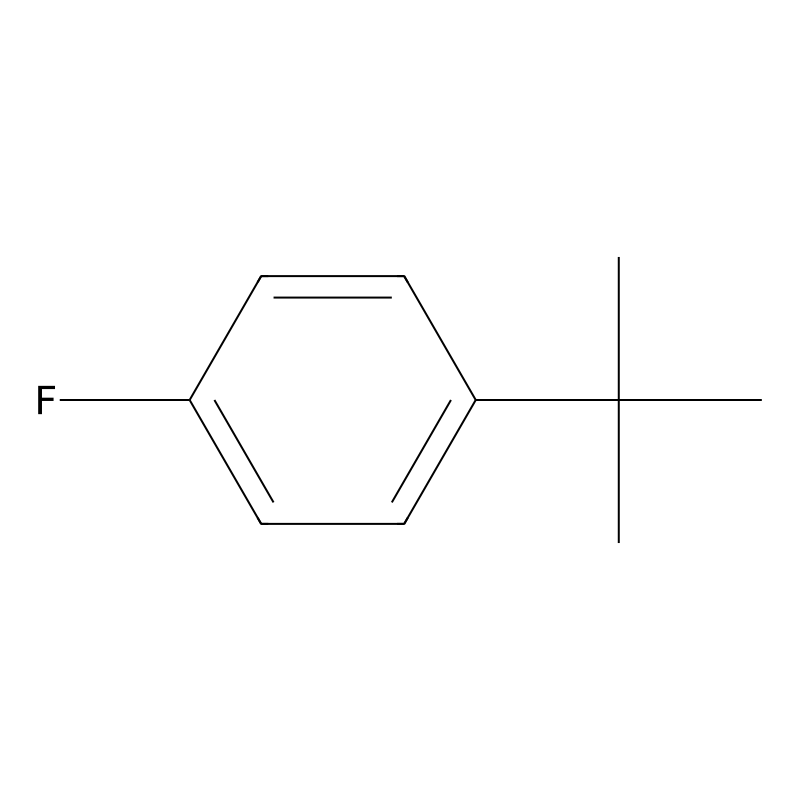

1-Tert-butyl-4-fluorobenzene

Content Navigation

- 1. General Information

- 2. 1-Tert-butyl-4-fluorobenzene: A Procurement Guide to a Sterically Controlled Aromatic Building Block

- 3. Non-Interchangeability: Why Analogs Like Tert-butylbenzene or 4-Fluorotoluene Are Inadequate Substitutes

- 4. Quantitative Evidence for Procuring 1-Tert-butyl-4-fluorobenzene (CAS 701-30-4)

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Tert-butyl-4-fluorobenzene: A Procurement Guide to a Sterically Controlled Aromatic Building Block

1-Tert-butyl-4-fluorobenzene (CAS 701-30-4) is a monosubstituted aromatic compound featuring a sterically demanding tert-butyl group and an electronegative fluorine atom in a para-configuration. This specific arrangement provides a unique combination of electronic properties and steric hindrance, making it a valuable building block in the synthesis of complex organic molecules, particularly where predictable regiochemical control is a primary process driver. [1] Its physical properties, including a high boiling point and defined electrochemical window, further distinguish it from other common alkylated or halogenated benzene derivatives in process and materials science applications.

Direct substitution of 1-tert-butyl-4-fluorobenzene with simpler analogs such as tert-butylbenzene or 4-fluorotoluene often leads to process failure or suboptimal results. The tert-butyl group's significant steric bulk blocks the para-position and directs reactions, such as lithiation or electrophilic substitution, exclusively to the ortho-position, a level of regiocontrol not achievable with tert-butylbenzene. [1] Concurrently, the fluorine atom modifies the ring's electronics, increasing its oxidative stability compared to tert-butylbenzene and altering its physical properties. [2] This combination of steric and electronic effects means that process conditions and reaction outcomes are not transferable, making precise compound selection critical for reproducibility and yield.

References

- [1] Clayden, J., & Pink, J. H. (1997). Regiocontrol in the ortho-lithiation of substituted aromatics: the effect of a remote substituent. *Tetrahedron*, 53(17), 6177-6188.

- [2] Hammerich, O., & Parker, V. D. (1986). Anodic Oxidation of Organofluorine Compounds. *Acta Chemica Scandinavica B*, 40, 548-551.

Enhanced Electrochemical Stability for High-Voltage Applications

1-Tert-butyl-4-fluorobenzene exhibits a significantly higher anodic oxidation potential compared to its non-fluorinated analog, tert-butylbenzene. [1] Its half-peak oxidation potential is measured at 2.15 V, which is 200 mV higher than that of tert-butylbenzene (1.95 V), indicating greater stability against oxidation. [REFS-1, REFS-2] It is also more stable than the parent fluorobenzene (2.32 V), demonstrating a tuned electronic profile from the combination of both substituents.

| Evidence Dimension | Anodic Half-Peak Oxidation Potential (vs Ag/AgCl) |

| Target Compound Data | 2.15 V |

| Comparator Or Baseline | Tert-butylbenzene: 1.95 V |

| Quantified Difference | +200 mV (More stable) |

| Conditions | Anodic oxidation in acetonitrile with 0.1 M Bu4NBF4 electrolyte. |

This wider electrochemical window is critical for developing stable high-voltage electrolytes for batteries or robust hole-transport layer materials in organic electronics, where oxidative degradation limits device lifetime.

Predictable Regiocontrol for Efficient Synthesis of Ortho-Substituted Aromatics

The steric hindrance of the tert-butyl group effectively blocks the para position and, in directed ortho metalation (DoM) reactions, forces lithiation to occur exclusively at the C-H bond ortho to the tert-butyl group. This enables the synthesis of 2-substituted-4-fluorotoluene derivatives with high regiochemical purity. For instance, the ortho-lithiation of 1-tert-butyl-4-fluorobenzene followed by quenching with an electrophile is a key step in patented industrial routes, demonstrating its utility and reliability. [1] This level of predictable, high-yield ortho-functionalization is not achievable with tert-butylbenzene, which lacks the activating and directing fluorine atom, or with 4-fluorotoluene, where the smaller methyl group offers insufficient steric blocking.

| Evidence Dimension | Reaction Regioselectivity |

| Target Compound Data | Exclusive lithiation at the position ortho to the tert-butyl group |

| Comparator Or Baseline | Tert-butylbenzene: Complex mixture or reaction at the meta/para positions. |

| Quantified Difference | Qualitatively higher regiochemical purity and yield for the target ortho-product. |

| Conditions | Directed ortho metalation using organolithium reagents (e.g., n-BuLi) in an ethereal solvent. |

This structural feature enables cleaner and more efficient synthetic routes to complex molecules, reducing the need for costly separation of positional isomers and improving overall process economy.

Expanded Thermal Operating Range for High-Temperature Processing

1-Tert-butyl-4-fluorobenzene has a boiling point of approximately 189 °C, which is significantly higher than its common procurement alternatives. [1] This provides a wider liquid range and thermal processing window compared to tert-butylbenzene (169 °C) and especially 4-fluorotoluene (116 °C). [REFS-2, REFS-3]

| Evidence Dimension | Atmospheric Boiling Point |

| Target Compound Data | 189 °C |

| Comparator Or Baseline | Tert-butylbenzene: 169 °C; 4-Fluorotoluene: 116 °C |

| Quantified Difference | +20 °C vs. tert-butylbenzene; +73 °C vs. 4-fluorotoluene |

| Conditions | Standard atmospheric pressure (1 atm). |

This elevated boiling point allows reactions to be conducted at higher temperatures without requiring pressurized equipment, which can increase reaction rates, improve solubility of other reagents, and simplify process scale-up.

Precursor for Regio-Defined Pharmaceutical and Agrochemical Intermediates

Where synthesis requires the unambiguous introduction of a substituent ortho to a bulky alkyl group, this compound is the correct choice. Its predictable behavior in directed ortho metalation reactions allows for high-yield, isomerically pure production of complex building blocks, avoiding costly purification steps common with less-defined starting materials. [1]

Development of Oxidatively Stable Organic Electronic Materials

For applications requiring a high potential hole-transport material or a stable host material in OLEDs, the compound's elevated oxidation potential of 2.15 V provides a distinct advantage. This inherent stability against electrochemical degradation can directly translate to longer device operational lifetimes compared to materials derived from non-fluorinated analogs like tert-butylbenzene. [2]

High-Temperature Synthesis in Process Chemistry

When a synthetic route requires temperatures exceeding 170 °C, using 1-tert-butyl-4-fluorobenzene as a reactant or high-boiling solvent can simplify the process design. Its boiling point of 189 °C allows for achieving higher reaction kinetics under atmospheric pressure, eliminating the capital and safety overhead associated with pressurized reactor systems needed for lower-boiling analogs.